[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

Medicinal Chemistry CNS Drug Discovery ADME Prediction

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine (CAS 1208624-56-9) is a bicyclic diamine featuring the 9-azabicyclo[3.3.1]nonane core with an N-cyclopropylmethyl substituent and a 3-aminomethyl pendant. This scaffold belongs to the homotropane alkaloid family and is recognized as a privileged structure in medicinal chemistry, particularly for monoamine neurotransmitter reuptake inhibitors and sigma-2 receptor ligands.

Molecular Formula C13H24N2
Molecular Weight 208.34 g/mol
Cat. No. B13647175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine
Molecular FormulaC13H24N2
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2CC3CC3)CN
InChIInChI=1S/C13H24N2/c14-8-11-6-12-2-1-3-13(7-11)15(12)9-10-4-5-10/h10-13H,1-9,14H2
InChIKeyODTCKUVAXHEKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine — Procurement-Ready Bicyclic Diamine Scaffold for CNS-Targeted Library Synthesis


[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine (CAS 1208624-56-9) is a bicyclic diamine featuring the 9-azabicyclo[3.3.1]nonane core with an N-cyclopropylmethyl substituent and a 3-aminomethyl pendant. This scaffold belongs to the homotropane alkaloid family and is recognized as a privileged structure in medicinal chemistry, particularly for monoamine neurotransmitter reuptake inhibitors and sigma-2 receptor ligands [1]. The compound carries a primary amine (pKa ~10.5) and a tertiary bridgehead amine, enabling divergent derivatization strategies for lead optimization campaigns [2].

Why N-Alkyl and 3-Position Variants of 9-Azabicyclo[3.3.1]nonane Cannot Substitute for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine in Structure–Activity Campaigns


Although numerous 9-azabicyclo[3.3.1]nonane derivatives share the same core, substitution at the bridgehead nitrogen and the 3-position profoundly alters lipophilicity, hydrogen-bonding capacity, and metabolic stability. The cyclopropylmethyl group is a privileged fragment in opioid and sigma receptor pharmacophores, conferring distinct conformational constraints and oxidative metabolic resistance compared to simple alkyl (isopropyl, propyl) or unsubstituted analogs [1]. Additionally, the 3-aminomethyl (–CH₂NH₂) spacer provides an additional rotatable bond and altered amine basicity relative to the direct 3-amine analog, impacting target engagement and CNS penetration [2]. These differences cannot be compensated by post-hoc formulation adjustments, making analog substitution scientifically unsound during SAR exploration.

Quantified Differentiation of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine Against Closest In-Class Analogs


Bridgehead N-Cyclopropylmethyl vs. N-Isopropyl: Lipophilicity and Metabolic Stability Divergence

The target compound carries an N-cyclopropylmethyl (CPM) substituent, whereas the closest commercial analog [9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine bears an N-isopropyl group. The CPM group increases computed logP by approximately 0.35 log units while simultaneously introducing a cyclopropane ring that acts as a metabolic soft spot shield, reducing CYP450-mediated N-dealkylation relative to the isopropyl analog [1]. This is a class-level inference drawn from the well-established metabolic stability advantage of N-CPM over N-isopropyl in opioid and sigma ligand series [2].

Medicinal Chemistry CNS Drug Discovery ADME Prediction

3-Aminomethyl vs. 3-Amine: Hydrogen-Bond Donor Count and Conformational Flexibility

The target compound possesses a 3-aminomethyl group (–CH₂NH₂), whereas 9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine (CAS 1211338-98-5) carries a direct 3-amine (–NH₂). The additional methylene spacer increases the number of freely rotatable bonds from 2 to 3, expands the topological polar surface area (TPSA) from approximately 15.3 Ų to 29.3 Ų, and shifts the primary amine pKa by approximately +0.5 units due to reduced electron-withdrawing influence of the bicyclic framework [1]. These differences alter hydrogen-bonding geometry and conformational sampling in receptor binding pockets [2].

Fragment-Based Drug Design Scaffold Hopping Physicochemical Profiling

N-Cyclopropylmethyl vs. N-Propyl: Class-Level Sigma-2 Receptor Selectivity Advantage

The 9-azabicyclo[3.3.1]nonane scaffold with N-cyclopropylmethyl substitution is a recurring motif in sigma-2 (σ₂) receptor-selective ligands. In the N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate series, the N-cyclopropylmethyl analog demonstrated superior σ₂ binding affinity (Ki < 10 nM) relative to N-propyl or N-alkyl counterparts [1]. While direct binding data for the target methanamine are absent, the presence of the N-CPM moiety positions this compound as a closer precursor to known σ₂-selective pharmacophores than the N-propyl analog [9-propyl-9-azabicyclo[3.3.1]nonan-3-yl]methanamine .

Sigma Receptor Pharmacology Cancer Imaging Neuropharmacology

Physicochemical Differentiation from N-Isopropyl Analog: Molecular Weight and logD₇.₄

A direct head-to-head comparison of computed physicochemical properties reveals that the target compound (MW 208.34, C₁₃H₂₄N₂) is heavier and more lipophilic than its N-isopropyl analog (MW 196.33, C₁₂H₂₄N₂). The computed logD at pH 7.4 for the target is –2.84, indicating predominance of the ionized form at physiological pH, while the isopropyl analog is predicted to have a logD₇.₄ of approximately –2.2 due to its lower molecular weight and slight basicity differences [1]. These parameters are critical inputs for CNS MPO scoring and P-glycoprotein efflux prediction algorithms [2].

ADME Prediction Lead Optimization CNS Drug Delivery

Targeted Research Applications for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Libraries: Metabolic Stability Screening with Privileged N-Cyclopropylmethyl Fragment

The N-cyclopropylmethyl substituent, combined with the 3-aminomethyl handle, makes this compound a strategic building block for synthesizing focused libraries targeting CNS aminergic receptors. The quantified logP (1.61) and logD₇.₄ (–2.84) parameters [1] support its use in CNS MPO-guided design, while the metabolic shield conferred by the cyclopropane ring [2] addresses a key liability of simpler N-alkyl analogs. Researchers can install diverse acyl, sulfonyl, or heteroaryl groups at the primary amine to rapidly explore SAR around this metabolic-stable core.

Sigma-2 Receptor Probe Development: Direct Precursor to Known Selective Scaffold

The N-cyclopropylmethyl-9-azabicyclo[3.3.1]nonane motif is a validated core for σ₂ receptor-selective carbamate ligands with Ki < 10 nM [1]. The target methanamine can be elaborated via simple carbamate or amide coupling to access σ₂-targeted fluorescent or radiolabeled probes for tumor imaging. Its differentiation from the N-propyl analog (σ₂ Ki > 100 nM) provides a clear scientific rationale for selecting this specific building block over cheaper alkyl-substituted alternatives.

Dual Amine Derivatization for Fragment-Based Drug Discovery (FBDD)

The presence of two chemically distinct amines (bridgehead tertiary amine, pKa ~8.5; primary aminomethyl, pKa ~10.5) enables sequential, chemoselective functionalization strategies [1]. This is a key differentiator from the 3-amine analog, which offers only one derivatizable amine. Fragment-growing campaigns can first elaborate the primary amine via reductive amination or amidation, then quaternize or functionalize the bridgehead nitrogen, enabling rapid exploration of vector diversity in three-dimensional chemical space.

Quote Request

Request a Quote for [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.